2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoropyridin-4-yl)propanoic acid
Description
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoropyridin-4-yl)propanoic acid is a synthetic amino acid derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a propanoic acid backbone, and a 2-fluoropyridin-4-yl substituent. The Fmoc group (C₁₅H₁₁O₂) is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions .
Properties
Molecular Formula |
C23H19FN2O4 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoropyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C23H19FN2O4/c24-21-12-14(9-10-25-21)11-20(22(27)28)26-23(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20H,11,13H2,(H,26,29)(H,27,28) |
InChI Key |
BDSWTWSIHCKZQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=NC=C4)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoropyridin-4-yl)propanoic acid typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the propanoic acid moiety through carboxylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment, high-throughput screening for reaction optimization, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoropyridin-4-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluoropyridinyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoropyridin-4-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialized chemicals
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can facilitate binding to proteins and enzymes, while the fluoropyridinyl group can enhance the compound’s reactivity and specificity. These interactions can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structurally Related Compounds
*Calculated based on structural similarity to .
Key Comparisons:
In contrast, the trifluoromethyl group in ’s compound increases lipophilicity and metabolic stability . Halogen Variations: Chlorine () provides greater steric bulk and a stronger electron-withdrawing effect than fluorine, which may influence binding affinity in enzyme inhibition .
Stereochemistry :
- The (S)-configuration in ’s compound ensures enantioselective interactions, critical in drug design. The target compound’s stereochemistry is unspecified, but racemic mixtures could complicate therapeutic applications .
Applications: Antiviral Activity: Analogs in with cyclohexylmethylamino-phenyl groups demonstrate HIV-1 entry inhibition, suggesting the fluoropyridine substituent in the target compound may similarly modulate viral protein interactions . Peptide Synthesis: Fmoc-protected compounds like ’s 4-chlorophenyl derivative are standard in solid-phase peptide synthesis, where substituent polarity affects resin compatibility .
Physical Properties :
- Purity and Stability : ’s compound has 99.76% HPLC purity and stable storage at -20°C, indicating rigorous quality control. The target compound’s stability may vary due to the fluoropyridine group’s sensitivity to hydrolysis .
Research Findings and Implications
- Synthetic Challenges : Introducing fluorine or CF₃ groups (as in ) requires specialized reagents (e.g., Selectfluor® or trifluoromethylation agents), increasing synthesis complexity compared to chlorinated analogs .
- Biological Relevance : Fluorinated pyridines (target compound) may offer improved blood-brain barrier penetration compared to bulkier substituents like benzyl (), making them candidates for central nervous system-targeted therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
